4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid
Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid is a benzoic acid derivative functionalized with two key groups:
- Fmoc (9-fluorenylmethoxycarbonyl): A photolabile protecting group widely used in peptide synthesis for temporary amine protection .
- Ethoxy linker and methoxy substituent: The ethoxy group bridges the Fmoc-protected amine to the aromatic ring, while the 3-methoxy group modulates electronic and steric properties.
This compound is structurally tailored for applications in solid-phase organic synthesis (SPOS) and as a building block for α-helix mimetics or self-assembling systems . Its design balances solubility (via hydrophilic ethoxy and methoxy groups) and reactivity (via the Fmoc group and carboxylic acid).
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-23-14-16(24(27)28)10-11-22(23)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOXTLZVJDHHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group, followed by the introduction of the fluoren-9-ylmethoxycarbonyl group. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the carboxylic acid group to an alcohol.
Substitution: : Replacement of the fluoren-9-ylmethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-hydroxybenzoic acid.
Reduction: : Formation of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzyl alcohol.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Physical and Spectral Properties
- Crystallinity : Compounds with aromatic substituents (e.g., benzoyloxy in ) form microcrystals, whereas flexible chains (e.g., methylthiopropoxy in ) result in amorphous solids.
- Solubility : Hydrophobic groups (CF₃ in ) enhance solubility in organic solvents, while ethoxy/methoxy groups improve aqueous compatibility.
- Spectroscopy : Mass spectrometry and elemental analysis (e.g., ) confirm molecular weights and purity. For example, compound 1o shows 90% purity with 6.85% sulfur content .
Biological Activity
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.41 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant in peptide synthesis due to its protective properties for amines.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl group enhances its binding affinity to specific proteins, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of proteases and kinases, which are crucial in cancer progression and other diseases.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Amino acid derivatives similar to this compound often exhibit significant antibacterial and antifungal properties, making them candidates for antibiotic development.
Antioxidant Activity
The presence of methoxy groups in the structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Case Studies
- In vitro Studies : A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Animal Models : In vivo experiments using animal models showed that administration of the compound led to reduced tumor size and increased survival rates compared to control groups, highlighting its therapeutic potential .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Fmoc-protected intermediates. Key steps include coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) to attach the Fmoc-aminoethoxy group to the benzoic acid core. Purification involves reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water .
- Quality Control : Analytical techniques like NMR (¹H/¹³C) and LC-MS are critical for verifying structure and purity (>95%). Monitor for common impurities such as deprotected amines or incomplete coupling byproducts .
Q. What safety precautions are required when handling this compound in the lab?
- Hazard Mitigation : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; use wet methods for transfers. In case of skin contact, wash with soap and water immediately .
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Use amber vials to limit light exposure .
Q. How is this compound utilized in peptide synthesis or drug development?
- Applications : The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). The benzoic acid moiety can act as a linker or functional handle for conjugating peptides to biomaterials or fluorescent tags .
- Case Study : In kinase inhibitor studies, derivatives of this compound were used to stabilize peptide-substrate interactions via hydrophobic aromatic stacking .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this compound into sterically hindered peptide sequences?
- Experimental Design :
- Solvent Selection : Use DMF or DCM with 0.1% v/v TFA to enhance solubility of bulky intermediates.
- Coupling Agents : Replace EDC with PyBOP or HATU for improved activation of carboxylates.
- Kinetic Monitoring : Track reaction progress via in-situ FTIR to detect carbonyl stretching (1660–1680 cm⁻¹) and adjust stoichiometry dynamically .
- Data Contradictions : Some studies report reduced yields in polar aprotic solvents due to Fmoc cleavage; verify solvent compatibility via small-scale trials .
Q. What analytical strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Problem-Shooting Framework :
Purity vs. Activity : Confirm compound integrity via HRMS and 2D-NMR (COSY, HSQC) to rule out structural isomers or degradation.
Assay Conditions : Test activity under varying pH (6.5–7.5) and ionic strength to identify buffer-dependent false negatives.
Target Validation : Use SPR (surface plasmon resonance) to distinguish direct binding from nonspecific interactions .
- Case Example : A 2024 study attributed inconsistent IC₅₀ values in kinase assays to residual DMSO (>0.1%), which inhibited enzyme activity .
Q. How can researchers mitigate racemization during Fmoc deprotection in complex syntheses?
- Racemization Pathways : Base-catalyzed β-elimination during piperidine treatment can lead to D/L isomerization.
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
